![molecular formula C8H8Cl2N2 B1436440 5-chloro-3H-indol-2-amine hydrochloride CAS No. 28492-99-1](/img/structure/B1436440.png)
5-chloro-3H-indol-2-amine hydrochloride
Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
The Fischer indole synthesis is a common method used in the synthesis of indole derivatives . For example, the optically active cyclohexanone and phenylhydrazine hydrochloride were used under reflux in methanesulfonic acid to give the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
The Fischer indole synthesis mentioned above is an example of a chemical reaction involving indole derivatives .Scientific Research Applications
Antiviral and Anti-inflammatory Applications
Indole derivatives, including compounds like “5-chloro-3H-indol-2-amine hydrochloride”, have been noted for their antiviral and anti-inflammatory activities. They are researched for potential use in treating conditions that involve inflammation and viral infections .
Anticancer and Antiproliferative Activities
These compounds are also being studied for their anticancer properties. They have shown promise in inhibiting pathways involved in cancer cell proliferation, making them potential candidates for cancer therapy .
Antimicrobial and Antitubercular Effects
The antimicrobial and antitubercular activities of indole derivatives make them interesting for the development of new treatments against bacterial infections, including tuberculosis .
Antidiabetic and Antimalarial Properties
Research into indole derivatives has extended into their use as antidiabetic and antimalarial agents, providing a basis for developing treatments for these diseases .
Neuroprotective and Cognitive Enhancing Potential
Some indole derivatives are being explored for their neuroprotective effects, which could lead to advancements in treating neurodegenerative diseases or cognitive impairments .
Future Directions
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological and clinical applications .
Result of Action
Indole derivatives have been reported to exhibit various biologically vital properties, including anti-inflammatory and analgesic activities .
properties
IUPAC Name |
5-chloro-3H-indol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-6-1-2-7-5(3-6)4-8(10)11-7;/h1-3H,4H2,(H2,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKELQYGKVOUBFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)N=C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3H-indol-2-amine hydrochloride | |
CAS RN |
28492-99-1 | |
Record name | 5-chloro-3H-indol-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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